molecular formula C19H25N3O4 B5448938 7-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5448938
M. Wt: 359.4 g/mol
InChI Key: CRSKGEDBSHIHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl moiety . This moiety is part of a class of compounds known as benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzoxazepine derivatives have been synthesized by a variety of methods . These methods include microwave heating to synthesize pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo benzoxazinones and benzoxazepines, and esterification of biologically active salicylanilides with some N-protected amino acids to access some benzoxazepines .

Properties

IUPAC Name

9-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-20-13-19(26-18(20)24)7-4-8-22(14-19)17(23)12-21-9-10-25-16-6-3-2-5-15(16)11-21/h2-3,5-6H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSKGEDBSHIHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)CN3CCOC4=CC=CC=C4C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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